molecular formula C17H17NO4 B032530 Kresoxim-methyl acid CAS No. 1007364-30-8

Kresoxim-methyl acid

Cat. No. B032530
M. Wt: 299.32 g/mol
InChI Key: LXOPDEDFRXZTNO-FBMGVBCBSA-N
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Description

Kresoxim-methyl is a strobilurin fungicide used for the control of scab and other fungal diseases on a wide range of crops . It acts by inhibiting the mitochondrial respiration .


Molecular Structure Analysis

The molecular formula of Kresoxim-methyl is C18H19NO4 . Its molecular weight is 313.35 g/mol . The IUPAC Standard InChI is InChI=1S/C18H19NO4/c1-13-8-4-7-11-16 (13)23-12-14-9-5-6-10-15 (14)17 (19-22-3)18 (20)21-2/h4-11H,12H2,1-3H3 .


Chemical Reactions Analysis

The residual amount of Kresoxim-methyl on rice plants decreases with time, and the degradation process follows the first-order reaction kinetics equation .


Physical And Chemical Properties Analysis

Kresoxim-methyl is a white crystalline solid with a mildly aromatic odor . Its melting point is 101.6-102.5°C . It has a relative density of 1.258 g/mL at 20°C . The solubility of Kresoxim-methyl in water is 2.00 ± 0.08 g/L at 20°C .

Scientific Research Applications

Dissipation Dynamics and Dietary Risk Assessment in Rice

Kresoxim-methyl, a broad-spectrum fungicide, is effective in controlling rice fungal diseases. A study by (Sun et al., 2019) explored its dissipation in rice plants, brown rice, and rice husks. The research indicated a relatively low risk for chronic dietary intake of kresoxim-methyl in brown rice, providing a basis for its scientific use in rice fields and evaluating its dietary risk.

Development of Immunoassays for Food Analysis

(Mercader et al., 2014) reported the development of sensitive monoclonal antibody-based immunoassays for kresoxim-methyl analysis in food extracts. This advancement allows for more precise chemical analysis of this fungicide in food products, ensuring compliance with US and European maximum residue limits.

Control Effect on Apple Alternaria Leaf Spot

Research conducted by (Bao-feng, 2010) demonstrated that kresoxim-methyl is highly effective in controlling apple alternaria leaf spot. The study concluded that its use in field conditions is safe and effective, with a control effect reaching up to 92.77%.

Uptake and Metabolism in Paddy

(Hosmani et al., 2012) studied kresoxim-methyl's uptake, distribution, translocation, and metabolism in paddy fields. The study revealed minimal translocation of kresoxim-methyl residues to various plant parts, indicating its targeted action when used in paddy cultivation.

Exposure Assessment for Agricultural Applicators

The study by (Kim et al., 2015) focused on the probabilistic exposure and risk assessment of kresoxim-methyl for agricultural applicators. This research is crucial for understanding the safety measures required when handling this fungicide in agricultural settings.

Dissipation in Tobacco Leaves and Soil

(Nie et al., 2015) conducted a study on the dissipation and residue fate of kresoxim-methyl in tobacco leaves and soil under field conditions. This research helps in establishing appropriate application frequency and harvest intervals for the use of kresoxim-methyl on tobacco plants.

Safety And Hazards

Kresoxim-methyl is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling it .

Future Directions

The 2018 JMPR noted that if future uses of Kresoxim-methyl result in an increase of the dietary exposure to metabolite 490M2, to more than the threshold of toxicological concern (TTC) for a Cramer Class III compound, a reconsideration of the residue definition for dietary exposure may be necessary .

properties

IUPAC Name

(2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPDEDFRXZTNO-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891487
Record name Kresoxim-methyl acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid

CAS RN

1007364-30-8
Record name 2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007364308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kresoxim-methyl acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-METHYLPHENOXY)METHYL)-PHENYL-2-(METHOXYIMIDO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y74RFU61L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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